N-Hydroxy-N-(4-methylphenyl)benzenecarbothioamide
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Overview
Description
N-Hydroxy-N-(4-methylphenyl)benzenecarbothioamide is a chemical compound known for its unique structure and properties It is a member of the carbothioamide family, which is characterized by the presence of a thiocarbonyl group (C=S) attached to an amide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N-(4-methylphenyl)benzenecarbothioamide typically involves the reaction of 4-methylphenyl isothiocyanate with hydroxylamine. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure cost-effectiveness and high yield.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-N-(4-methylphenyl)benzenecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol or thioether.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are employed under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
N-Hydroxy-N-(4-methylphenyl)benzenecarbothioamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-Hydroxy-N-(4-methylphenyl)benzenecarbothioamide exerts its effects involves interaction with specific molecular targets. The compound can inhibit or modulate enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-Hydroxy-N-phenylbenzenecarbothioamide
- N-Hydroxy-N-(4-methoxyphenyl)benzenecarbothioamide
- N-Hydroxy-N-(4-chlorophenyl)benzenecarbothioamide
Uniqueness
N-Hydroxy-N-(4-methylphenyl)benzenecarbothioamide is unique due to the presence of the 4-methylphenyl group, which influences its reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with molecular targets compared to its analogs.
Properties
CAS No. |
58795-14-5 |
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Molecular Formula |
C14H13NOS |
Molecular Weight |
243.33 g/mol |
IUPAC Name |
N-hydroxy-N-(4-methylphenyl)benzenecarbothioamide |
InChI |
InChI=1S/C14H13NOS/c1-11-7-9-13(10-8-11)15(16)14(17)12-5-3-2-4-6-12/h2-10,16H,1H3 |
InChI Key |
QJFUBMGKMWYDPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C(=S)C2=CC=CC=C2)O |
Origin of Product |
United States |
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